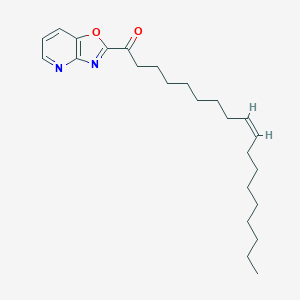

Oleoyl oxazolopyridine

Overview

Description

Oleoyl oxazolopyridine is a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for hydrolysis and inactivation of fatty acid amides . It exhibits Ki values of 1.3 and 2.3 nM for the human and rat enzymes, respectively . It is approximately 35-fold more potent than oleyl trifluoromethyl ketone when assayed under the same conditions .

Molecular Structure Analysis

The molecular formula of Oleoyl oxazolopyridine is C24H36N2O2 . Its molecular weight is 384.6 .Physical And Chemical Properties Analysis

Oleoyl oxazolopyridine has a molecular weight of 384.6 and a molecular formula of C24H36N2O2 . It is soluble in DMF, DMSO, and ethanol .Scientific Research Applications

Autoimmune Disorders

Oleoyl oxazolopyridine has been implicated in the regulation of innate immunity through its role in Toll-Like Receptor (TLR) and Interleukin-1 Receptor (IL-1R) signaling pathways. Inhibition of IRAK-4 , a kinase involved in these pathways, could block the expression of cytokines involved in autoimmune disorders such as rheumatoid arthritis .

Pharmacological Inhibitor

It acts as a potent, partial noncompetitive inhibitor of rhFAAH with an IC₅₀=24.3 nM, indicating its potential use in pharmacology .

Material Science

Oleoyl oxazolopyridine derivatives have been used to create new series of thermally stable polyamides and copolyamides, which are significant for material science applications .

Neurodegenerative Diseases

Derivative compounds bearing an oxazolopyridine core have been identified as sirtuin activators and are proposed to be used for treating diseases associated with aging, such as Alzheimer’s disease .

Bioavailability Enhancement

New oleoyl-hybrids have been synthesized to improve the bioavailability of polyphenols, which are important for their antioxidant properties .

Respiratory Pharmacotherapy

Oleic derivatives of dopamine, which may include oleoyl oxazolopyridine structures, are being studied for their effects on respiration, particularly in the context of neurodegenerative conditions underlain by brain dopamine deficiency .

Mechanism of Action

Target of Action

Oleoyl oxazolopyridine is a potent inhibitor of Fatty Acid Amide Hydrolase (FAAH) . FAAH is an enzyme responsible for the hydrolysis and inactivation of fatty acid amides, including anandamide and oleamide .

Mode of Action

The compound interacts with FAAH, exhibiting Ki values of 1.3 nM and 2.3 nM for the human and rat enzymes, respectively . This interaction inhibits the function of FAAH, preventing it from hydrolyzing and inactivating fatty acid amides .

Biochemical Pathways

The inhibition of FAAH by Oleoyl oxazolopyridine affects the biochemical pathways involving fatty acid amides. By preventing the inactivation of these molecules, the compound potentially influences various physiological processes regulated by these amides .

Pharmacokinetics

Given its potent inhibitory action on faah, it can be inferred that the compound exhibits sufficient bioavailability to interact with its target enzyme effectively .

Result of Action

The primary result of Oleoyl oxazolopyridine’s action is the inhibition of FAAH, leading to an increase in the levels of fatty acid amides. This could potentially have various downstream effects, depending on the specific roles of these amides in different physiological processes .

properties

IUPAC Name |

(Z)-1-([1,3]oxazolo[4,5-b]pyridin-2-yl)octadec-9-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(27)24-26-23-22(28-24)19-17-20-25-23/h9-10,17,19-20H,2-8,11-16,18H2,1H3/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMLAXVVBJJHSKD-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)C1=NC2=C(O1)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)C1=NC2=C(O1)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B163670.png)

![1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL](/img/structure/B163681.png)

![(3aR,4R,5R,6aS)-5-(tert-butyldimethylsilyloxy)-2-oxohexahydro-2H-cyclopenta[b]furan-4-carbaldehyde](/img/structure/B163712.png)